6-Bromo-4-methylisoquinolin-1-amine
CAS No.: 1893547-75-5
Cat. No.: VC7774977
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1893547-75-5 |
---|---|
Molecular Formula | C10H9BrN2 |
Molecular Weight | 237.1 |
IUPAC Name | 6-bromo-4-methylisoquinolin-1-amine |
Standard InChI | InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13) |
Standard InChI Key | TYFCQPDKQMVPCB-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C2=C1C=C(C=C2)Br)N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
6-Bromo-4-methylisoquinolin-1-amine belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with broad pharmacological relevance. Its IUPAC name derives from the isoquinoline backbone substituted at positions 1, 4, and 6 (Figure 1). Key identifiers include:
Property | Value |
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CAS Number | 1893547-75-5 |
Molecular Formula | |
Molecular Weight | 237.10 g/mol |
Exact Mass | 236.9978 Da |
The amine group at position 1 enhances nucleophilicity, facilitating reactions such as alkylation or acylation, while the bromine atom at position 6 offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthesis and Production
Bromination of 4-Methylisoquinolin-1-amine
A plausible route involves electrophilic aromatic bromination of 4-methylisoquinolin-1-amine using bromine () or -bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid). Regioselectivity at position 6 could be guided by directing effects of the amine and methyl groups .
Cyclization of Brominated Precursors
Alternative approaches may employ cyclization of brominated β-phenethylamine derivatives under Bischler-Napieralski conditions, followed by oxidation to yield the isoquinoline core .
Challenges and Optimization
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Regioselectivity: Ensuring bromination at position 6 requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Yield: Bromination reactions often suffer from side products; purification via column chromatography is typically necessary .
Property | Estimated Value |
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Melting Point | 120–140°C (decomposes) |
Solubility | Slightly soluble in DMSO, methanol |
LogP (Partition Coefficient) | ~2.5 (moderate lipophilicity) |
The bromine atom increases molecular weight and hydrophobicity compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .
Applications in Pharmaceutical Research
Role as a Building Block
6-Bromo-4-methylisoquinolin-1-amine is marketed as a synthetic intermediate (e.g., Catalog #1P028FD7, 1PlusChem ). Its applications include:
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Drug Discovery: Serving as a precursor for kinase inhibitors or antimicrobial agents, leveraging the isoquinoline scaffold’s affinity for ATP-binding pockets .
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Chemical Probes: Functionalization via cross-coupling reactions to create libraries for high-throughput screening .
Biological Activity
While direct studies on this compound are lacking, structurally related brominated isoquinolines exhibit:
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Anticancer Activity: Inhibition of tubulin polymerization (e.g., analogues of combretastatin) .
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Antimicrobial Effects: Disruption of bacterial cystathionine γ-lyase (bCSE), a target in Staphylococcus aureus infections .
Analytical Characterization
Chromatographic Methods
Spectroscopic Techniques
Future Perspectives
Research Opportunities
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Synthetic Methodology: Development of catalytic, asymmetric routes to access enantiomerically pure derivatives.
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Target Validation: Exploration in neglected disease areas (e.g., tropical parasites) where isoquinoline derivatives show promise.
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